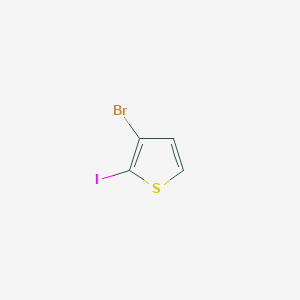

3-Bromo-2-iodothiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-iodothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrIS/c5-3-1-2-7-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWOMWZUHZNFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrIS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449812 | |

| Record name | 3-bromo-2-iodo-thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60404-24-2 | |

| Record name | 3-bromo-2-iodo-thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3-Bromo-2-iodothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of 3-Bromo-2-iodothiophene (CAS No: 60404-24-2). This versatile heterocyclic compound serves as a crucial building block in the synthesis of advanced organic materials, particularly for applications in organic electronics. This document consolidates available data on its physical and chemical properties, spectroscopic information, and reactivity. Detailed experimental protocols for the synthesis of related compounds are provided to infer a probable synthetic route. Safety and handling information is also included.

Chemical Properties and Structure

This compound is a halogenated thiophene derivative with the molecular formula C₄H₂BrIS. It exists as a liquid at room temperature and requires storage in a dark, inert atmosphere at temperatures between 2-8°C. Its significance in organic synthesis stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which allows for selective functionalization in cross-coupling reactions.[1]

Quantitative Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 60404-24-2 | |

| Molecular Formula | C₄H₂BrIS | |

| Molecular Weight | 288.93 g/mol | [2] |

| Physical Form | Liquid | |

| Boiling Point | 243.1 °C | [2] |

| Purity | 97% |

Chemical Structure

The structure of this compound consists of a central five-membered thiophene ring, with a bromine atom attached at the 3-position and an iodine atom at the 2-position.

Experimental Protocols

Inferred Synthesis of this compound

This protocol is a hypothetical adaptation based on established procedures for similar compounds.

Materials:

-

3-Bromothiophene

-

N-Iodosuccinimide (NIS)

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

Inert gas (e.g., Argon or Nitrogen)

-

Aqueous solution of sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Inert gas supply

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a solution of 3-bromothiophene in an anhydrous solvent under an inert atmosphere, add N-Iodosuccinimide (NIS) portion-wise at 0°C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Data

No experimental ¹H or ¹³C NMR data for this compound was found in the available literature. However, analysis of the spectra of related compounds such as 3-bromothiophene and 3-iodothiophene can provide an estimation of the expected chemical shifts.

Reactivity and Applications

The primary utility of this compound in synthetic chemistry lies in the differential reactivity of the C-I and C-Br bonds. The C-I bond is more reactive towards metal-halogen exchange and in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck couplings) than the C-Br bond.[1] This allows for sequential, site-selective functionalization of the thiophene ring.

This property makes this compound a valuable precursor for the synthesis of:

-

Conjugated Polymers: Used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1]

-

Small Molecule Semiconductors: For applications in high-performance organic electronics.[1]

Safety and Handling

Detailed safety data for this compound is limited. However, based on the data for 3-bromothiophene and general handling procedures for halogenated organic compounds, the following precautions are recommended:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of advanced organic materials. Its unique structural feature of having two different halogen atoms with distinct reactivities on the thiophene core allows for controlled and sequential functionalization, making it an invaluable tool for researchers and scientists in the field of organic electronics and materials science. Further investigation into its specific physical properties and spectroscopic characterization is warranted to fully exploit its synthetic utility.

References

An In-depth Technical Guide to 3-Bromo-2-iodothiophene (CAS: 60404-24-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-iodothiophene is a halogenated thiophene derivative that serves as a highly versatile building block in organic synthesis. Its unique structure, featuring two different halogen atoms at adjacent positions on the thiophene ring, allows for selective and sequential functionalization. This property makes it an invaluable intermediate in the synthesis of complex organic molecules, particularly in the fields of materials science and drug discovery. The differential reactivity of the carbon-iodine and carbon-bromine bonds enables chemists to perform regioselective cross-coupling reactions, leading to the construction of sophisticated molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound.

Chemical and Physical Properties

This compound is a liquid at room temperature and should be handled in a well-ventilated fume hood, with appropriate personal protective equipment. It is recommended to store the compound in a cool, dark place under an inert atmosphere to prevent degradation.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 60404-24-2 |

| Molecular Formula | C₄H₂BrIS |

| Molecular Weight | 288.93 g/mol |

| Appearance | Liquid |

| Boiling Point | 243.1 °C |

| Storage Temperature | 2-8 °C |

Spectral Data

Detailed spectral data for this compound is not widely published. However, the expected NMR signals can be predicted based on the analysis of its precursor, 3-bromothiophene.

Table 2: Predicted and Reported NMR Chemical Shifts (in CDCl₃)

| Nucleus | Predicted Shift for this compound (ppm) | Reported Shift for 3-Bromothiophene (ppm) |

| ¹H NMR | H-4: ~7.1-7.3, H-5: ~7.3-7.5 | H-2: ~7.28, H-4: ~7.06, H-5: ~7.28[1] |

| ¹³C NMR | C-2: ~80-90, C-3: ~112-115, C-4: ~130-132, C-5: ~128-130 | C-2: 122.9, C-3: 110.1, C-4: 129.0, C-5: 126.0[1] |

The presence of the iodine atom at the 2-position is expected to cause a significant upfield shift for the C-2 carbon in the ¹³C NMR spectrum due to the heavy atom effect. The proton signals will also be influenced by the altered electronic environment.

Synthesis of this compound

The synthesis of this compound typically starts from 3-bromothiophene, which itself is prepared from thiophene via a multi-step process involving bromination and selective debromination.

Synthesis of the Precursor: 3-Bromothiophene

The direct bromination of thiophene is highly regioselective for the 2- and 5-positions. Therefore, an indirect route is necessary to obtain 3-bromothiophene. The most common method involves the exhaustive bromination of thiophene to 2,3,5-tribromothiophene, followed by selective reductive debromination of the α-bromines.

Experimental Protocol: Synthesis of 3-Bromothiophene from 2,3,5-Tribromothiophene

-

Materials: 2,3,5-tribromothiophene, zinc dust, acetic acid, water, 10% sodium carbonate solution, calcium chloride.

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, a mixture of water, zinc dust, and acetic acid is prepared.

-

The mixture is heated to reflux.

-

2,3,5-tribromothiophene is added dropwise at a rate that maintains the reflux.

-

After the addition is complete, the mixture is refluxed for an additional 3 hours.

-

The product is then distilled from the reaction mixture with water.

-

The organic layer of the distillate is separated, washed with 10% sodium carbonate solution and then with water.

-

The crude product is dried over calcium chloride and purified by fractional distillation to yield 3-bromothiophene.[2][3]

-

Synthesis of 3-Bromothiophene.

Iodination of 3-Bromothiophene

The conversion of 3-bromothiophene to this compound can be achieved through regioselective iodination. A common method involves ortho-lithiation followed by quenching with an iodine source.

Experimental Protocol: Synthesis of this compound

-

Materials: 3-bromothiophene, n-butyllithium (n-BuLi), anhydrous tetrahydrofuran (THF), iodine (I₂), saturated aqueous sodium thiosulfate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

A solution of 3-bromothiophene in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).

-

A solution of n-BuLi in hexanes is added dropwise, and the mixture is stirred for 1 hour at -78 °C.

-

A solution of iodine in anhydrous THF is then added dropwise, and the reaction is stirred for an additional 2 hours at the same temperature.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

The mixture is allowed to warm to room temperature and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

Applications in Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds in this compound makes it an ideal substrate for sequential, regioselective cross-coupling reactions. The C-I bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond. This allows for the selective functionalization at the 2-position, followed by a subsequent coupling reaction at the 3-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. It is a powerful tool for the formation of carbon-carbon bonds.

General Experimental Protocol for Suzuki-Miyaura Coupling

-

Materials: this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent (e.g., toluene, dioxane, or DMF/water mixtures).

-

Procedure:

-

To a reaction vessel under an inert atmosphere, this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq.) are added.

-

The solvent is added, and the mixture is degassed.

-

The reaction is heated to the desired temperature (typically 80-110 °C) and stirred until completion (monitored by TLC or GC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

-

Experimental workflow for Suzuki-Miyaura coupling.

Catalytic cycle of the Suzuki-Miyaura reaction.

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. It is another highly effective method for C-C bond formation.

General Experimental Protocol for Stille Coupling

-

Materials: this compound, an organostannane (e.g., tributyl(aryl)tin), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a solvent (e.g., toluene, THF, or DMF).

-

Procedure:

-

To a reaction vessel under an inert atmosphere, this compound (1.0 eq.), the organostannane (1.1-1.2 eq.), and the palladium catalyst (1-5 mol%) are added.

-

Anhydrous, degassed solvent is added.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is often treated with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts, which are then removed by filtration.

-

The filtrate is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The product is purified by column chromatography.

-

Catalytic cycle of the Stille reaction.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel organic materials and pharmaceuticals. Its unique halogenation pattern allows for precise, regioselective functionalization through well-established cross-coupling methodologies like the Suzuki-Miyaura and Stille reactions. This guide has provided a detailed overview of its properties, synthesis, and reactivity, offering a valuable resource for researchers and scientists working at the forefront of organic synthesis. The strategic use of this building block will undoubtedly continue to contribute to advancements in materials science and medicinal chemistry.

References

An In-depth Technical Guide to 3-Bromo-2-iodothiophene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-iodothiophene is a halogenated thiophene derivative that serves as a versatile building block in organic synthesis, particularly in the fields of materials science and medicinal chemistry. Its unique structure, featuring two different halogen atoms at adjacent positions on the thiophene ring, allows for selective functionalization through various cross-coupling reactions. This differential reactivity makes it a valuable precursor for the synthesis of complex conjugated polymers, small-molecule semiconductors, and pharmacologically active compounds. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and key applications.

IUPAC Name and Synonyms

The compound with the chemical structure of a thiophene ring substituted with a bromine atom at the 3-position and an iodine atom at the 2-position is formally named according to IUPAC nomenclature as:

-

IUPAC Name: this compound

Currently, there are no widely recognized synonyms for this compound in common chemical literature and databases.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₄H₂BrIS |

| Molecular Weight | 288.93 g/mol |

| CAS Number | 60404-24-2 |

| Appearance | Liquid |

| Boiling Point | 243.1 °C at 760 mmHg |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light |

| ¹H NMR | Predicted ~7.1-7.3 ppm (d, 1H), ~7.0-7.2 ppm (d, 1H) |

| ¹³C NMR | Predicted C2: ~85-95 ppm, C3: ~110-120 ppm, C4: ~130-140 ppm, C5: ~125-135 ppm |

| IR Spectroscopy | Predicted Thiophene C-H stretching: ~3100 cm⁻¹, C=C stretching: ~1500-1400 cm⁻¹, C-S stretching: ~850-700 cm⁻¹ |

| Mass Spectrometry | Molecular ion (M⁺) peak expected at m/z 288/290 (due to Br isotopes) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the direct iodination of 3-bromothiophene. The following protocol is adapted from procedures for similar halogenations of thiophene derivatives.

Materials:

-

3-Bromothiophene

-

N-Iodosuccinimide (NIS)

-

Glacial Acetic Acid

-

Chloroform

-

10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromothiophene (1.0 eq) in a mixture of chloroform and glacial acetic acid (e.g., a 1:1 v/v ratio).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-iodosuccinimide (1.05-1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Transfer the mixture to a separatory funnel and dilute with chloroform.

-

Wash the organic layer successively with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a non-polar solvent such as hexane, to afford pure this compound.

Selective Suzuki-Miyaura Cross-Coupling Reaction

The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective cross-coupling at the 2-position of this compound.

Materials:

-

This compound

-

Arylboronic acid (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

-

Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the resulting 3-bromo-2-arylthiophene derivative by column chromatography.

Stille Cross-Coupling Reaction

Similar to the Suzuki coupling, the Stille reaction can be performed selectively at the 2-position.

Materials:

-

This compound

-

Organostannane reagent (e.g., aryltributylstannane, 1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)

-

Solvent (e.g., anhydrous toluene or DMF)

-

Optional: Additive such as CuI or LiCl

-

Schlenk flask for inert atmosphere chemistry

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask, dissolve this compound (1.0 eq) and the organostannane reagent (1.1 eq) in the anhydrous solvent.

-

Degas the solution by bubbling with an inert gas for 15-20 minutes.

-

Add the palladium catalyst (and any additive) to the reaction mixture under a counterflow of inert gas.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

To remove the tin byproducts, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride (KF) and stirred vigorously for a few hours, followed by filtration through celite.

-

Extract the product with an organic solvent, wash with water and brine, and dry over an anhydrous drying agent.

-

Concentrate the solvent and purify the product by column chromatography.

Logical Relationships and Workflows

The following diagrams illustrate the synthetic pathway to this compound and its subsequent use in selective cross-coupling reactions.

An In-depth Technical Guide to 3-Bromo-2-iodothiophene: Properties and Applications in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of 3-Bromo-2-iodothiophene and its application as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, sequential functionalization, making it a valuable intermediate in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and advanced materials.[1]

Core Molecular Data

The fundamental properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and safety assessments.

| Property | Value | Source |

| Chemical Formula | C₄H₂BrIS | |

| Molecular Weight | 288.93 g/mol | [2][3] |

| CAS Number | 60404-24-2 | |

| IUPAC Name | This compound |

Application in Selective Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is an ideal substrate for sequential, site-selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This reactivity difference (C-I > C-Br) can be exploited to achieve mono-functionalization at the 2-position while leaving the bromine atom at the 3-position available for subsequent transformations.

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[4][5] The following protocol provides a detailed methodology for the selective mono-arylation of this compound.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-2 Position

This protocol outlines a general procedure for the selective cross-coupling of an arylboronic acid with this compound, targeting the more reactive C-I bond.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane, anhydrous and degassed

-

Water, deionized and degassed

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle or oil bath

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), and potassium carbonate (2.0 eq.).[4][6]

-

Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (Argon or Nitrogen) to ensure an oxygen-free environment.[7]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ at 2 mol%) and a suitable ligand (e.g., PPh₃ at 8 mol%) to the flask under the inert atmosphere.[6]

-

Solvent Addition: Add the degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe.[4][6]

-

Reaction: Immerse the flask in a pre-heated oil bath (typically 90-100 °C) and stir the reaction mixture vigorously.[6]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[4][6]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-3-bromothiophene.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the selective Suzuki-Miyaura coupling reaction, from setup to the catalytic cycle.

Caption: Workflow for the selective Suzuki-Miyaura coupling.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

References

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Safety data sheet (SDS) for 3-Bromo-2-iodothiophene

An In-depth Technical Guide to 3-Bromo-2-iodothiophene: Safety, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No: 60404-24-2), a versatile heterocyclic building block crucial in the fields of materials science and pharmaceutical development. This document consolidates safety data, experimental protocols, and key applications to serve as an essential resource for professionals working with this compound.

Section 1: Safety Data Sheet (SDS) Summary

Proper handling and storage of this compound are critical for laboratory safety. The following sections summarize the key safety and physical data.

Hazard Identification and Precautionary Statements

| Hazard Statement | Code |

| Causes skin irritation. | H315 |

| Causes serious eye irritation. | H319 |

| May cause respiratory irritation. | H335 |

| Precautionary Statement | Code |

| Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 |

| In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | P305+P351+P338 |

Signal Word: Warning[1]

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₄H₂BrIS |

| Molecular Weight | 288.93 g/mol |

| Physical Form | Liquid[1] |

| Purity | 97%[1] |

| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere[1] |

| Country of Origin | CN |

First Aid Measures

| Exposure | First Aid Procedure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[2] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[2] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |

Handling and Storage

| Aspect | Guideline |

| Handling | Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam.[2] |

| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. Store apart from foodstuff containers or incompatible materials.[2] |

Section 2: Applications in Research and Development

This compound is a valuable intermediate due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, allowing for sequential functionalization.[3] This property is exploited in the synthesis of complex molecules for various applications.

Organic Electronics

This compound is a cornerstone for creating advanced materials for organic electronics, including:

-

Organic Field-Effect Transistors (OFETs) [3]

-

Organic Light-Emitting Diodes (OLEDs) [3]

-

Organic Solar Cells (OSCs) [3]

It serves as a monomer for constructing thiophene-based conjugated polymers and a precursor for small molecule organic semiconductors.[3] The ability to selectively functionalize the bromo and iodo positions allows for the creation of block copolymers and donor-acceptor systems, which can enhance device performance.[3]

Advanced Materials Synthesis

The synthetic versatility of this compound extends to the creation of:

-

Functionalized Nanomaterials : It can be used to prepare thiophene-based ligands for functionalizing carbon nanotubes or nanoparticles.[3]

-

Specialty Dyes and Pigments : The thiophene core can be incorporated into chromophores, with the reactive halogens allowing for the attachment of other functional groups to tune optical properties.[3]

Section 3: Experimental Protocols

The following are examples of experimental procedures that utilize this compound and related compounds.

Synthesis of α-ketal poly(3-hexylthiophene)

This protocol describes the synthesis of a polythiophene derivative, a class of polymers with applications in organic electronics.

Materials:

-

2-bromo-3-hexyl-5-iodothiophene

-

Dry Tetrahydrofuran (THF)

-

i-PrMgCl (2.0 M solution in THF)

Procedure:

-

In a flask under a nitrogen atmosphere, dissolve 2-bromo-3-hexyl-5-iodothiophene (1.18 g, 3.15 mmol) in dry THF (15.0 mL) via a syringe.

-

Stir the mixture at 0°C.

-

Add i-PrMgCl (1.08 mL, 3.15 mmol) via a syringe.

-

Stir the mixture at 0°C for 0.5 hours.[4]

Nickel-Catalyzed Kumada Cross-Coupling of 3-Bromothiophene

This protocol outlines a common method for forming carbon-carbon bonds with thiophene rings.

Materials:

-

3-Bromothiophene

-

Alkylmagnesium halide (e.g., hexylmagnesium bromide)

-

[1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) (Ni(dppp)Cl₂)

-

Anhydrous diethyl ether

Procedure:

-

To a flask, add the alkylmagnesium halide solution (1.2 equivalents) in anhydrous diethyl ether.

-

In a separate flask, dissolve 3-bromothiophene (1.0 equivalent) in anhydrous diethyl ether.

-

Add the 3-bromothiophene solution dropwise to the Grignard reagent at room temperature.

-

Add the Ni(dppp)Cl₂ catalyst (typically 0.1-1 mol%) to the reaction mixture.

-

Stir the reaction mixture at room temperature or gentle reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.[5]

Section 4: Signaling Pathways and Logical Relationships

The differential reactivity of the halogens on this compound is a key logical relationship that dictates its synthetic utility. The C-I bond is more reactive towards certain reactions like metal-halogen exchange, allowing for selective functionalization at the 2-position, followed by subsequent reaction at the 3-position (C-Br bond).

References

3-Bromo-2-iodothiophene storage and stability conditions

An In-depth Technical Guide on the Storage and Stability of 3-Bromo-2-iodothiophene

For researchers, scientists, and professionals in drug development, the proper handling and storage of reagents are paramount to ensure experimental reproducibility and the integrity of results. This guide provides a comprehensive overview of the recommended storage and stability conditions for this compound, a key organosulfur compound in various synthetic applications.

Optimal Storage Conditions

To maintain the quality and stability of this compound, it is crucial to adhere to specific storage protocols. These conditions are designed to mitigate degradation from environmental factors such as temperature, light, and atmospheric components.

Key Storage Recommendations:

-

Temperature: The recommended storage temperature for this compound is between 2-8°C. Refrigeration is essential to minimize thermal degradation.

-

Atmosphere: This compound should be stored under an inert atmosphere. The use of gases like argon or nitrogen helps to prevent oxidation and reactions with atmospheric moisture.

-

Light: It is imperative to keep this compound in a dark place, as it may be sensitive to light. Amber glass bottles or storage in a light-proof secondary container are recommended.

-

Container: Always keep the container tightly closed to prevent the ingress of moisture and air.[1][2] The container should be stored in a dry and well-ventilated area to avoid condensation and potential reactions.[1][2]

Stability Profile

Under recommended storage conditions, this compound is considered to be stable.[2] However, deviation from these conditions can lead to degradation.

Factors Affecting Stability:

-

Heat and Ignition Sources: Avoid exposure to heat, sparks, open flames, and other sources of ignition.[2][3] While stable at room temperature, elevated temperatures can promote decomposition. Vapors may form explosive mixtures with air upon intense warming.[3]

-

Light Exposure: Direct sunlight should be avoided as it can induce photochemical degradation.[2]

-

Incompatible Materials: Contact with strong reducing agents, bases, and oxidizing agents should be prevented, as these can lead to vigorous and potentially hazardous reactions.[2]

Quantitative Storage and Stability Data

The following table summarizes the key quantitative parameters for the storage of this compound.

| Parameter | Recommended Condition | Rationale |

| Storage Temperature | 2°C to 8°C | Minimizes thermal degradation and preserves compound integrity. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents oxidation and hydrolysis from atmospheric components. |

| Light Exposure | In the dark | Prevents photochemical decomposition. |

| Physical Form | Liquid | N/A |

Experimental Protocol: Workflow for Stability Assessment

For quality control or to assess the stability of a new or aged batch of this compound, a systematic experimental workflow is recommended. The following diagram illustrates a logical approach to this assessment.

References

Commercial Suppliers and Technical Guide for 3-Bromo-2-iodothiophene

For researchers, scientists, and professionals in drug development and materials science, 3-Bromo-2-iodothiophene is a critical building block, particularly in the synthesis of novel organic electronic materials. Its unique structure, featuring two different halogen atoms on a thiophene ring, allows for selective and sequential functionalization, making it a versatile precursor for complex molecular architectures. This guide provides an in-depth overview of its commercial availability, key technical data, and experimental applications.

Commercial Availability

Several chemical suppliers offer this compound, catering to a range of research and development needs. The table below summarizes the offerings from prominent vendors.

| Supplier | CAS Number | Purity | Available Quantities | Storage Conditions |

| Sigma-Aldrich (via Ambeed, Inc.) | 60404-24-2 | 97% | 100 mg, 250 mg, 1 g, 5 g | Keep in dark place, inert atmosphere, 2-8°C[1][2] |

| VEGSCI Inc. | 60404-24-2 | On request | On request | Contact supplier |

| ChemScene | 60404-24-2 | ≥98% | Contact supplier | Room temperature in continental US; may vary elsewhere[3] |

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application in chemical synthesis.

| Property | Value |

| IUPAC Name | This compound[2] |

| Molecular Formula | C₄H₂BrIS[1] |

| Molecular Weight | 288.93 g/mol [3] |

| Physical Form | Liquid[1][2] |

| Storage Temperature | 2-8°C[1][2] |

| InChI Key | JRWOMWZUHZNFGP-UHFFFAOYSA-N[1][2] |

Applications in Organic Electronics

This compound is a key monomer in the synthesis of conjugated polymers, which are fundamental components of organic electronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs)[4]. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for regioselective polymerization, leading to well-defined polymer structures with desirable electronic properties.

Synthesis of Conjugated Polymers

The synthesis of poly(3-alkylthiophenes) and other conjugated polymers often involves cross-coupling reactions like Suzuki or Stille couplings[5][6]. The general workflow for the synthesis of a thiophene-based conjugated polymer using a substituted this compound derivative is outlined below. This process typically involves the formation of an organometallic intermediate followed by a metal-catalyzed polymerization.

Experimental Protocols

The following is a representative protocol for the synthesis of a poly(3-alkylthiophene) derivative, adapted from literature procedures involving similar monomers[7]. This protocol illustrates a common synthetic strategy employing a Grignard metathesis (GRIM) polymerization.

Synthesis of Poly(3-alkylthiophene) via Kumada Catalyst-Transfer Polycondensation

Materials:

-

2-Bromo-5-iodo-3-alkylthiophene (monomer)

-

Dry Tetrahydrofuran (THF)

-

i-PrMgCl·LiCl (Turbo Grignard)

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)

-

5N HCl aqueous solution

-

Methanol

Procedure:

-

Monomer Preparation: The synthesis begins with the appropriate 3-alkylthiophene, which is then halogenated to yield the 2-bromo-5-iodo-3-alkylthiophene monomer.

-

Grignard Formation: In a nitrogen-purged flask, the 2-bromo-5-iodo-3-alkylthiophene monomer (1 equivalent) is dissolved in dry THF and cooled to 0°C.

-

i-PrMgCl·LiCl (1 equivalent) is added dropwise to the solution, and the mixture is stirred at 0°C for 30 minutes to form the Grignard reagent.

-

Polymerization: A suspension of the Ni(dppp)Cl₂ catalyst (typically 1-5 mol%) in THF is added to the reaction mixture at 0°C.

-

The reaction is allowed to warm to room temperature and stirred for 24 hours.

-

Quenching and Precipitation: The reaction is quenched by the addition of a 5N HCl aqueous solution.

-

The polymer is precipitated by pouring the reaction mixture into methanol.

-

Purification: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to yield the final product.

Signaling Pathway in Organic Electronics

While not a biological signaling pathway, the flow of charge carriers (electrons and holes) through the conjugated polymer network in an organic electronic device can be conceptually illustrated. The efficiency of this "signaling" is highly dependent on the molecular structure and packing of the polymer chains.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 60404-24-2 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Purity Analysis of 3-Bromo-2-iodothiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 3-Bromo-2-iodothiophene (CAS No. 60404-24-2), a critical building block in the synthesis of advanced materials, particularly for organic electronics.[1] Ensuring the purity of this intermediate is paramount for the reproducibility of synthetic processes and the performance of the final products.

Introduction to this compound and its Purity

This compound is a halogenated thiophene derivative used in organic synthesis. Its utility often stems from the differential reactivity of the carbon-bromine and carbon-iodine bonds, allowing for selective, sequential cross-coupling reactions.[1] Commercial grades of this compound are typically available with a purity of 97% or higher.[2] However, synthetic batches may contain various impurities, including constitutional isomers, starting materials, and by-products from the manufacturing process.

Common impurities can arise from the synthetic route and may include other bromo-iodo-thiophene isomers, partially halogenated thiophenes, or residual starting materials. The presence of these impurities can significantly impact the outcome of subsequent reactions. Therefore, robust analytical methods are required to accurately determine the purity and impurity profile of this compound.

Analytical Techniques for Purity Determination

A multi-technique approach is often necessary for a comprehensive purity assessment. The most common and effective methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the identification and quantification of volatile and semi-volatile impurities. It offers high separation efficiency and provides structural information from the mass spectrum.[3]

-

High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for non-volatile or thermally labile compounds. It is a robust method for quantifying the main component and detecting less volatile by-products.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard. Both ¹H and ¹³C NMR are valuable for structural elucidation of the main component and any impurities.[5]

Quantitative Data Summary

The following tables summarize typical performance characteristics and hypothetical purity analysis data for this compound based on methods used for similar halogenated thiophenes.

Table 1: Performance Comparison of Analytical Methods

| Parameter | HPLC-UV | GC-MS |

|---|---|---|

| Linearity (R²) | ≥ 0.999 | > 0.998 |

| Accuracy (% Recovery) | 95.0% - 105.0% | 80.0% - 115.0% |

| Precision (% RSD) | ≤ 2.0% | ≤ 15.0% |

| Limit of Detection (LOD) | < 0.05 µg/mL | ~0.01% |

| Limit of Quantification (LOQ) | < 0.15 µg/mL | ~0.03% |

(Data are illustrative and based on performance for structurally related compounds like halogenated benzothiophenes and dibromothiophenes.[3][6])

Table 2: Hypothetical Purity Analysis of a this compound Batch

| Analytical Method | Purity (%) | Impurity A (Isomer) (%) | Impurity B (By-product) (%) |

|---|---|---|---|

| GC-MS | 98.5 | 0.8 | 0.4 |

| HPLC-UV | 98.7 | 0.7 | 0.6 |

| ¹H-qNMR | 98.6 | Not Differentiated | Not Quantified |

(This table presents hypothetical data for illustrative purposes.)

Experimental Protocols

The following are detailed experimental protocols adapted from established methods for related brominated thiophene compounds.[3][4] These should serve as a starting point and may require optimization for this compound.

4.1. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying volatile impurities and confirming the identity of the main component via its mass spectrum.[3]

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., Dichloromethane or Hexane) to achieve a 1 mg/mL stock solution.

-

Further dilute as necessary to fall within the linear range of the instrument.

-

-

Instrumentation and Conditions:

-

GC-MS System: Agilent GC-MS or equivalent.[7]

-

Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent non-polar capillary column).

-

Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio).

-

Injector Temperature: 280 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-450.

-

-

Data Analysis:

-

Purity is determined by the area percentage of the this compound peak relative to the total peak area in the chromatogram.

-

Impurities are identified by comparing their mass spectra to spectral libraries and their retention times to known standards, if available.

-

4.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantifying purity and is particularly useful for detecting non-volatile or thermally sensitive impurities.[4] The following is a reversed-phase method.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve in 10 mL of mobile phase or a suitable solvent (e.g., Acetonitrile) to create a 1 mg/mL stock solution.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent with a UV/DAD detector.[8]

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[4]

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of the analyte (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Quantification of known impurities can be achieved by comparing their peak areas to those of reference standards.

-

4.3. Quantitative NMR (qNMR) Spectroscopy

qNMR provides an absolute purity value by comparing the integral of an analyte signal to that of a certified internal standard of known purity.

-

Sample Preparation:

-

Accurately weigh ~15-20 mg of the this compound sample into an NMR tube.

-

Accurately weigh ~5-10 mg of a suitable internal standard (e.g., maleic anhydride, dimethyl sulfone) and add it to the same NMR tube. The standard should have a simple spectrum with signals that do not overlap with the analyte's signals.[9]

-

Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃) and dissolve completely.

-

-

Instrumentation and Conditions:

-

NMR Spectrometer: ≥400 MHz spectrometer.

-

Nucleus: ¹H.

-

Acquisition Parameters:

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals being integrated.

-

Use a 90° pulse angle.

-

Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).

-

-

-

Data Analysis:

-

Apply appropriate phasing and baseline correction to the spectrum.

-

Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.

-

Calculate the purity using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral value

-

N = Number of protons giving rise to the signal

-

MW = Molecular weight

-

m = mass

-

P_std = Purity of the internal standard

-

Visualized Workflows

The following diagrams illustrate the logical workflows for the purity analysis of this compound using GC-MS and HPLC.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 60404-24-2 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-Bromo-2-iodo-thiophene(60404-24-2) 1H NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Instrumentation - Western Australian Organic & Isotope Chemistry | Curtin University, Perth, Australia [wa-oigc.curtin.edu.au]

- 8. agilent.com [agilent.com]

- 9. benchchem.com [benchchem.com]

Spectroscopic Profile of 3-Bromo-2-iodothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 30, 2025

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 3-bromo-2-iodothiophene. Due to the limited availability of direct experimental data in public databases, this document presents a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are founded on established principles of spectroscopy and comparative analysis of structurally related thiophene derivatives. Furthermore, this guide outlines detailed experimental protocols for the acquisition of this data, offering a robust methodological framework for researchers.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound contains two non-equivalent aromatic protons and four unique carbon atoms, which will give rise to distinct signals in the ¹H and ¹³C NMR spectra, respectively. The predicted chemical shifts are influenced by the electronegativity and anisotropic effects of the bromine and iodine substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.10 - 7.30 | Doublet | 5.0 - 6.0 |

| H-5 | 7.40 - 7.60 | Doublet | 5.0 - 6.0 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 85 - 95 |

| C-3 | 110 - 120 |

| C-4 | 130 - 135 |

| C-5 | 135 - 140 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Bond | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H | Aromatic Stretch | 3100 - 3000 | Medium |

| C=C | Aromatic Stretch | 1550 - 1400 | Medium-Strong |

| C-S | Stretch | 800 - 600 | Medium |

| C-Br | Stretch | 690 - 515 | Strong |

| C-I | Stretch | ~500 | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound will be characterized by a distinct isotopic pattern in the molecular ion region due to the natural abundance of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and the monoisotopic nature of iodine (¹²⁷I).

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z | Relative Abundance |

| [M]⁺ | Molecular ion with ⁷⁹Br and ¹²⁷I | 288 | ~100% |

| [M+2]⁺ | Molecular ion with ⁸¹Br and ¹²⁷I | 290 | ~98% |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Acquisition:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Temperature: 298 K.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C). Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR:

-

Sample Preparation: Place a small amount of liquid or solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection ATR accessory.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Collect a background spectrum of the clean, empty ATR crystal. Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Employ a GC-MS system with a capillary GC column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film of a non-polar stationary phase like 5% phenyl polysiloxane).

-

GC Parameters:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound. Examine the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound such as this compound.

Caption: General workflow for synthesis and spectroscopic characterization.

Differential Reactivity of C-Br and C-I Bonds in Thiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the differential reactivity of carbon-bromine (C-Br) and carbon-iodine (C-I) bonds in thiophene derivatives, a cornerstone of selective functionalization in organic synthesis. Understanding and exploiting this reactivity difference is paramount for the efficient and controlled synthesis of complex thiophene-containing molecules, which are prevalent in pharmaceuticals, agrochemicals, and materials science. This document details the underlying principles, provides quantitative data, outlines detailed experimental protocols for key transformations, and visualizes the core concepts.

Core Principles of Differential Reactivity

The selective functionalization of dihalothiophenes hinges on the disparity in bond strength and reactivity between the carbon-halogen bonds. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F . This trend is primarily attributed to the differences in carbon-halogen bond dissociation energies (BDEs). The weaker C-I bond requires less energy to break, facilitating a faster rate of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles.

Table 1: Average Bond Dissociation Energies (BDE) for Aryl Halides

| Bond | Average BDE (kJ/mol) |

| C-I | ~272 |

| C-Br | ~335 |

| C-Cl | ~397 |

| C-F | ~515 |

This inherent difference in reactivity allows for the selective reaction at the C-I position while leaving the C-Br bond intact for subsequent transformations, opening avenues for the stepwise and site-specific introduction of different functional groups onto the thiophene ring.

Quantitative Comparison of Reactivity in Cross-Coupling Reactions

The differential reactivity of C-I and C-Br bonds is most prominently exploited in palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst, ligands, base, and reaction temperature, high selectivity for the functionalization of the C-I bond can be achieved.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. In dihalothiophenes containing both bromine and iodine, the coupling reaction can be directed to occur selectively at the C-I position. For instance, in the coupling of 2-bromo-5-iodothiophene with a boronic acid, the reaction will predominantly yield the 2-bromo-5-arylthiophene.

Table 2: Representative Yields for Selective Suzuki-Miyaura Coupling of a Dihaloheterocycle

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 2-bromo-5-iodofuran | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 2-bromo-5-phenylfuran | 85 |

| 2-bromo-5-iodofuran | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 2,5-diphenylfuran | 92 |

Data is analogous for thiophene derivatives under similar conditions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds. The higher reactivity of the C-I bond is readily exploited to achieve selective alkynylation of bromoiodothiophenes.[1]

Table 3: Regioselective Sonogashira Coupling of 2,3-Diiodobenzothiophene

| Starting Material | Alkyne | Product | Yield (%) |

| 2,3-Diiodobenzothiophene | Phenylacetylene | 2-iodo-3-(phenylethynyl)benzothiophene | 52 |

| 2,3-Diiodobenzothiophene | Phenylacetylene | 2,3-bis(phenylethynyl)benzothiophene | 18 |

This data on a related sulfur heterocycle illustrates the principle of selective mono-alkynylation at the more reactive position.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. When applied to bromoiodothiophenes, selective amination at the C-I position can be achieved by careful control of reaction conditions. The general reactivity trend of iodo > bromo > chloro is well-established for this reaction.[2]

Table 4: Representative Conditions for Selective Buchwald-Hartwig Amination

| Substrate | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Expected Outcome |

| 2-Bromo-5-iodothiophene | Morpholine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 80-100 | Selective amination at C-I |

Stille Coupling

The Stille coupling utilizes organostannanes as coupling partners. Similar to other palladium-catalyzed reactions, the C-I bond of a bromoiodothiophene will preferentially undergo oxidative addition, allowing for selective functionalization.

Table 5: Expected Selectivity in Stille Coupling of a Dihaloarene

| Substrate | Stannane | Catalyst | Additive | Solvent | Temperature (°C) | Expected Major Product |

| 2-Bromo-5-iodothiophene | (Tributylstannyl)benzene | Pd(PPh₃)₄ | LiCl | Toluene | 90-110 | 2-Bromo-5-phenylthiophene |

Experimental Protocols

The following protocols are generalized procedures for achieving selective functionalization of a bromoiodothiophene. Optimization of specific parameters may be required for different substrates and coupling partners.

Selective Suzuki-Miyaura Coupling of 2-Bromo-5-iodothiophene

Materials:

-

2-Bromo-5-iodothiophene (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Pd(PPh₃)₄ (0.03 equiv)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane/Water (4:1 v/v), degassed

-

Schlenk flask and magnetic stir bar

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add 2-bromo-5-iodothiophene, the arylboronic acid, and K₂CO₃.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Selective Sonogashira Coupling of 2-Bromo-5-iodothiophene

Materials:

-

2-Bromo-5-iodothiophene (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

PdCl₂(PPh₃)₂ (0.02 equiv)

-

CuI (0.04 equiv)

-

Triethylamine (Et₃N)

-

Anhydrous and degassed THF

-

Schlenk flask and magnetic stir bar

Procedure:

-

To a dry Schlenk flask, add 2-bromo-5-iodothiophene, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add anhydrous, degassed THF and triethylamine via syringe.

-

Add the terminal alkyne dropwise to the stirred solution.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Selective Buchwald-Hartwig Amination of 2-Bromo-5-iodothiophene

Materials:

-

2-Bromo-5-iodothiophene (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

Xantphos (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous, degassed toluene

-

Schlenk tube and magnetic stir bar

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃, Xantphos, and NaOtBu.

-

Add 2-bromo-5-iodothiophene and anhydrous, degassed toluene.

-

Add the amine via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Selective Stille Coupling of 2-Bromo-5-iodothiophene

Materials:

-

2-Bromo-5-iodothiophene (1.0 equiv)

-

Organostannane (e.g., tributyl(aryl)stannane) (1.1 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

Anhydrous and degassed toluene

-

Schlenk flask and magnetic stir bar

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromo-5-iodothiophene and Pd(PPh₃)₄.

-

Add anhydrous, degassed toluene via syringe.

-

Add the organostannane reagent via syringe.

-

Heat the reaction mixture to 110 °C and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and dilute with diethyl ether.

-

Wash the organic phase with a saturated aqueous solution of KF to remove tin by-products, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Visualizations

Catalytic Cycles and Reactivity

The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and the principle of differential reactivity.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to Regioselectivity in the Functionalization of Dihalogenated Thiophenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the regioselective functionalization of dihalogenated thiophenes, critical scaffolds in medicinal chemistry and materials science. Understanding and controlling the regioselectivity of C-C and C-heteroatom bond formation is paramount for the efficient synthesis of complex thiophene derivatives. This document details the core strategies for achieving regioselectivity, including metal-halogen exchange, palladium-catalyzed cross-coupling reactions, and direct C-H functionalization.

Metal-Halogen Exchange: A kinetically controlled process

Metal-halogen exchange is a powerful tool for the regioselective functionalization of dihalogenated thiophenes. The reaction typically involves the treatment of the thiophene with an organolithium reagent at low temperatures, followed by quenching with an electrophile. The regioselectivity is primarily governed by kinetic factors, with the more acidic proton adjacent to the sulfur atom and the nature of the halogen atoms playing crucial roles. The general reactivity trend for the exchange is I > Br > Cl.[1]

The position of the halogens on the thiophene ring significantly influences the site of metalation. For instance, in 2,3-dihalothiophenes, metal-halogen exchange preferentially occurs at the 2-position due to the higher acidity of the C2-proton.[2]

Regioselectivity in Metal-Halogen Exchange of Dihalogenated Thiophenes

The choice of organolithium reagent and reaction conditions allows for selective monolithiation, which, upon reaction with an electrophile, yields trisubstituted thiophenes.

| Dihalothiophene Isomer | Major Monolithiation Position | Notes |

| 2,3-Dihalothiophene | 2-position | The C2-position is more acidic.[2] |

| 2,4-Dihalothiophene | 2-position | The C2-position is more susceptible to metal-halogen exchange. |

| 2,5-Dihalothiophene | 2-position | The two α-positions are equivalent. |

| 3,4-Dihalothiophene | 3-position | The two β-positions are equivalent. |

Experimental Protocol: Regioselective Monolithiation of 2,3-Dibromothiophene

This protocol describes the regioselective monolithiation of 2,3-dibromothiophene at the 2-position, followed by quenching with an electrophile.

Materials:

-

2,3-Dibromothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., N,N-dimethylformamide - DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 2,3-dibromothiophene (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).

-

n-Butyllithium (1.05 eq) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour.

-

The electrophile (e.g., DMF, 1.2 eq) is added, and the reaction is stirred for an additional 2 hours at -78 °C.

-

The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution and allowed to warm to room temperature.

-

The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the 3-bromo-2-formylthiophene.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for the construction of C-C bonds in modern organic synthesis. The regioselectivity in the functionalization of dihalogenated thiophenes is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions, including the choice of catalyst, ligand, and base.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. A comparative study on the double Suzuki-Miyaura arylation of all four dibromothiophene isomers has provided valuable insights into their relative reactivities.[3]

The following table summarizes the yields for the double Suzuki-Miyaura coupling of dibromothiophene isomers with phenylboronic acid.[3]

| Dibromothiophene Isomer | Product | Yield (%) |

| 2,5-Dibromothiophene | 2,5-Diphenylthiophene | 95 |

| 2,4-Dibromothiophene | 2,4-Diphenylthiophene | 85 |

| 3,4-Dibromothiophene | 3,4-Diphenylthiophene | 78 |

| 2,3-Dibromothiophene | 2,3-Diphenylthiophene | 72 |

The reactivity order (2,5- > 2,4- > 3,4- > 2,3-) highlights the preference for coupling at the α-positions of the thiophene ring.

This protocol outlines the synthesis of 2,5-diphenylthiophene from 2,5-dibromothiophene.[3]

Materials:

-

2,5-Dibromothiophene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

95% Ethanol (EtOH)

Procedure:

-

To a reaction vessel are added 2,5-dibromothiophene (1.0 eq), phenylboronic acid (2.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (3.0 eq).

-

Degassed 95% EtOH is added, and the mixture is heated to reflux under an inert atmosphere for 4 hours.

-

After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to afford 2,5-diphenylthiophene.

Kumada Coupling

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[4][5] This reaction is particularly useful for forming C-C bonds with alkyl or aryl Grignard reagents.